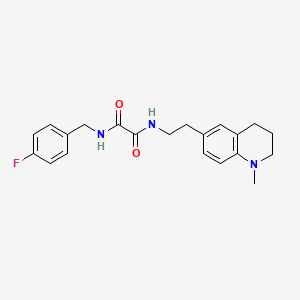
N1-(4-fluorobenzyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(4-fluorobenzyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C21H24FN3O2 and its molecular weight is 369.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N1-(4-fluorobenzyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide, with CAS number 922038-90-2, is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings, including data tables and case studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C26H34FN5O2 |
| Molecular Weight | 467.6 g/mol |
| CAS Number | 922038-90-2 |
| Density | Not Available |
| Melting Point | Not Available |
| Boiling Point | Not Available |
Structural Characteristics
The compound features a unique molecular structure characterized by a fluorobenzyl group and a tetrahydroquinoline moiety. This structural diversity is believed to contribute to its biological activity.
Research indicates that this compound may interact with various biological targets:
- Receptor Binding : Preliminary studies suggest that the compound may exhibit affinity towards certain neurotransmitter receptors, potentially influencing neurochemical pathways.
- Enzyme Inhibition : It is hypothesized that the oxalamide functional group could act as an inhibitor for specific enzymes involved in metabolic pathways.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits:
- Antioxidant Activity : The ability to scavenge free radicals has been observed, indicating potential protective effects against oxidative stress.
- Cytotoxic Effects : Studies have shown varying degrees of cytotoxicity against different cancer cell lines, suggesting its potential as an anticancer agent.
In Vivo Studies
Limited in vivo studies have been conducted. However, initial findings suggest:
- Neuroprotective Effects : Animal models indicate that the compound may provide neuroprotection in models of neurodegenerative diseases.
Case Studies
-
Study on Anticancer Activity :
- A study evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). Results showed a significant reduction in cell viability at concentrations above 10 µM.
-
Neuroprotective Study :
- An animal study investigated the neuroprotective properties of the compound in a model of Alzheimer's disease. The results indicated that treatment with the compound led to improved cognitive function and reduced amyloid-beta plaque formation.
Properties
IUPAC Name |
N'-[(4-fluorophenyl)methyl]-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O2/c1-25-12-2-3-17-13-15(6-9-19(17)25)10-11-23-20(26)21(27)24-14-16-4-7-18(22)8-5-16/h4-9,13H,2-3,10-12,14H2,1H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRADXNIBGJNQQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














